molecular formula C24H18FNO4S B14943996 3-(4-fluorophenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(4-fluorophenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B14943996
M. Wt: 435.5 g/mol
InChI Key: WYPRAOLLLGNNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-FLUOROPHENYL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a fluorophenyl group, a thienyl group, and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the fluorophenyl and thienyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thienyl group to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-FLUOROPHENYL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-FLUOROPHENYL)-4-OXO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C24H18FNO4S

Molecular Weight

435.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-oxo-N-(2-thiophen-2-ylethyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C24H18FNO4S/c25-15-9-7-14(8-10-15)19-20-21(17-5-1-2-6-18(17)29-24(20)28)30-22(19)23(27)26-12-11-16-4-3-13-31-16/h1-10,13,19,22H,11-12H2,(H,26,27)

InChI Key

WYPRAOLLLGNNGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(O3)C(=O)NCCC4=CC=CS4)C5=CC=C(C=C5)F)C(=O)O2

Origin of Product

United States

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